Phytic Acid Hexatriethylammonium Salt
Description
Contextualization of Myo-Inositol Polyphosphates in Scientific Inquiry
Myo-inositol polyphosphates are a class of molecules characterized by a myo-inositol ring phosphorylated at multiple positions. ncsu.edu These compounds are integral to numerous cellular processes. Phytic acid, the fully phosphorylated form, is the primary storage form of phosphorus in plant seeds, constituting up to 85% of the total phosphorus. nih.gov In this context, it is often referred to as phytin (B1216650) when present as a mixed salt of calcium, magnesium, and potassium. nih.gov
The scientific interest in myo-inositol polyphosphates stems from their diverse biological activities. They are recognized as important signaling molecules, and their dephosphorylation products are key players in cellular metabolism. nih.gov The dense arrangement of negatively charged phosphate (B84403) groups allows phytic acid to be a potent chelator of multivalent metal cations, a property that has both biological implications and industrial applications. nih.govnih.gov This chelation capacity is central to its role as an "anti-nutrient" by binding to essential minerals like iron, zinc, and calcium, thereby reducing their bioavailability. nih.gov Conversely, this same property is harnessed for applications such as preventing oxidative damage by sequestering iron.
Significance of Derivatized Myo-Inositol Hexakisphosphates in Contemporary Research
The native properties of phytic acid have spurred the development of various derivatives to modulate its solubility, reactivity, and biological activity. The formation of salts by replacing the acidic protons of the phosphate groups with various cations is a primary method of derivatization. These salts can exhibit significantly different physicochemical properties compared to the parent acid.
Commonly studied derivatives include the sodium, calcium, and magnesium salts. nih.govsigmaaldrich.com For instance, the dodecasodium salt of myo-inositol hexakisphosphate is a commercially available form used in research. sigmaaldrich.com The synthesis of metal-phytate complexes, such as those involving strontium and zinc, has been explored for biomedical applications, demonstrating how the choice of cation can introduce new functionalities. nih.gov
The derivatization of phytic acid is not limited to inorganic cations. The formation of salts with organic cations, such as ammonium (B1175870) salts, presents another avenue for tailoring its properties. These organic derivatives can offer enhanced solubility in different solvent systems and can introduce new reactive sites, expanding the potential applications of the myo-inositol hexakisphosphate scaffold.
Rationale for Investigating Phytic Acid Hexatriethylammonium Salt in Academic Disciplines
Among the lesser-explored derivatives is this compound. This compound results from the neutralization of phytic acid with triethylamine (B128534). The rationale for investigating this specific salt lies in the unique properties imparted by the bulky and organic triethylammonium (B8662869) cation.
The primary motivation for its synthesis and study is likely to create a form of phytic acid that is more soluble in organic solvents compared to its inorganic salt counterparts. This enhanced solubility would facilitate its use in a broader range of chemical reactions and formulations, particularly in non-aqueous media. This is crucial for applications in materials science, such as its use as a component in polymer composites or as a corrosion inhibitor in organic coatings.
Furthermore, the triethylammonium cation itself can influence the compound's surface activity and interactions with other molecules. This could be relevant in the development of novel surfactants, emulsifiers, or dispersants. While detailed research on this compound is not extensive, its potential for tailored applications makes it a compound of interest in specialized areas of chemical research.
Basic properties of this compound have been reported by chemical suppliers. It is described as a white foam that is soluble in water. biomart.cn Its synonyms include myo-Inositol 1,2,3,4,5,6-Hexakis(dihydrogen phosphate) Hexatriethylammonium Salt and Fytic Acid Hexatriethylammonium Salt, among others. biomart.cn Application notes suggest its utility based on the known properties of phytic acid, such as its antioxidant and neuroprotective effects stemming from its ability to chelate iron. biomart.cn It is also noted for its relevance in the study of Huntington's disease, as it is a substrate for inositol (B14025) hexakisphosphate kinase type 2 (InsP6K2). biomart.cn
Properties of this compound
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C42H114N6O24P6 | biomart.cn |
| Molecular Weight | 1261.13 g/mol | biomart.cn |
| Appearance | White Foam | biomart.cn |
| Solubility | Water | biomart.cn |
Comparison of Phytic Acid and its Salts
| Compound | Cation | Key Characteristics |
|---|---|---|
| Phytic Acid | H+ | Strong acid, high chelating ability, poor bioavailability of minerals. nih.gov |
| Sodium Phytate | Na+ | Water-soluble, commonly used in research and as a food additive. sigmaaldrich.com |
| Calcium/Magnesium Phytate (Phytin) | Ca2+/Mg2+ | Naturally occurring in plants, low water solubility. nih.gov |
| This compound | (C2H5)3NH+ | Organic cation, likely improved solubility in organic media, white foam appearance. biomart.cn |
Properties
Molecular Formula |
C₄₂H₁₁₄N₆O₂₄P₆ |
|---|---|
Molecular Weight |
1261.13 |
Synonyms |
myo-Inositol 1,2,3,4,5,6-Hexakis(dihydrogen phosphate) Hexatriethylammonium Salt; Alkalovert Hexatriethylammonium Salt; Dermofeel PA 3 Hexatriethylammonium Salt; Exfoderm Hexatriethylammonium Salt; Exfoderm Forte Hexatriethylammonium Salt; Fytic Acid |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Derivatization of Myo Inositol Hexakisphosphate
Isolation and Purification Strategies for Myo-Inositol Hexakisphosphate Precursors
The journey to synthesizing phytic acid derivatives begins with the effective isolation and purification of the phytic acid precursor from its natural matrix.
Phytic acid is typically extracted from plant materials rich in this compound, such as rice bran, corn steepwater, beans, and peanut meal. google.cominternationalscholarsjournals.comumn.eduresearchgate.net The primary goal of extraction is to solubilize the phytate salts, which are often present as insoluble calcium and magnesium complexes (phytin). google.comcerealsgrains.org
Several methods have been developed for this purpose:
Acid Extraction: This is the most common method, utilizing strong acids to solubilize the phytate salts. cerealsgrains.org Hydrochloric acid (HCl), sulfuric acid (H₂SO₄), and trichloroacetic acid (TCA) are frequently used. internationalscholarsjournals.com The acid protonates the phytate anion, breaking its bonds with metal cations and rendering it soluble. cerealsgrains.org Studies have optimized conditions such as acid concentration, extraction time, and temperature to maximize the yield. For instance, one study found that a 0.62 mol/L HCl concentration with an 8.5:1 liquid-to-solid ratio and a 5.5-hour extraction time provided optimal yields from rice bran. nih.gov Another study identified 5% H₂SO₄ at pH 0.6 for 30 minutes as the most effective condition for rice bran. internationalscholarsjournals.comresearchgate.net
Soaking: Submerging grains in water can activate endogenous phytase enzymes, which begin to hydrolyze the phytic acid. nih.gov This method is often enhanced by controlling the temperature (45-65 °C) and pH (5-6). nih.gov While effective in reducing phytic acid content, it can also lead to the loss of other water-soluble nutrients. nih.gov
Enzymatic Treatment: Utilizing the enzyme phytase, which specifically hydrolyzes phytic acid into less phosphorylated inositol (B14025) esters and inorganic phosphate (B84403), is a highly effective method. nih.govmegazyme.com This approach is valued for its specificity, as it can remove phytic acid without significantly affecting the mineral content of the source material. nih.gov
Interactive Table 1: Comparison of Phytic Acid Extraction Techniques
| Extraction Method | Principle | Common Reagents/Conditions | Advantages | Disadvantages |
| Acid Extraction | Solubilization of insoluble phytate salts by protonation. cerealsgrains.org | HCl, H₂SO₄, TCA; varying concentrations, times, and temperatures. internationalscholarsjournals.comnih.gov | High yield, well-established. | Can extract other compounds, requires use of strong acids. |
| Soaking | Activation of endogenous phytases to hydrolyze phytic acid. nih.gov | Water; Temperature: 45-65 °C; pH: 5-6. nih.gov | Simple, uses natural enzymes. | Potential loss of minerals and proteins, incomplete removal. nih.gov |
| Enzymatic Treatment | Specific hydrolysis of phytic acid by phytase enzyme. nih.gov | Purified phytase enzyme. | High specificity, minimal mineral loss. nih.gov | Cost of enzyme, requires controlled conditions. |
Following extraction, the crude phytic acid solution contains various impurities, such as proteins, other organic phosphates, and metal ions. google.com Several purification steps are employed to isolate the myo-inositol hexakisphosphate.
Precipitation: This technique leverages the low solubility of certain phytate salts.
Ferric Chloride Precipitation: Adding ferric chloride (FeCl₃) to an acidic extract causes the formation of highly insoluble ferric phytate, which precipitates out of the solution. cerealsgrains.org The phytic acid can then be regenerated from the ferric phytate precipitate by treating it with sodium hydroxide (B78521) (NaOH). This process precipitates ferric hydroxide (Fe(OH)₃) and leaves soluble sodium phytate in the solution. cerealsgrains.org
Calcium/Magnesium Precipitation: In industrial processes, crude phytate is often precipitated from sources like corn steepwater by adding lime (calcium hydroxide) or magnesium hydroxide. google.com This crude salt can be re-dissolved in acid and re-precipitated to improve purity. google.com
Ion-Exchange Chromatography: This is a powerful technique for purifying phytic acid. google.comgoogle.com
Anion Exchange: The crude phytic acid solution is passed through an anion exchange resin, which adsorbs the negatively charged phytate anions. google.com Impurities are washed away, and the purified phytic acid is then eluted from the resin using an acid or a neutral salt solution. google.com
Cation Exchange: To convert phytate salts into free phytic acid, a solution of the salt (e.g., sodium phytate) is passed through a cation exchange resin in its acidic (H⁺) form. google.comcerealsgrains.org The resin captures the metal cations (like Na⁺, Ca²⁺, Mg²⁺) and releases H⁺ ions, resulting in a pure solution of phytic acid. google.comgoogle.com
Electrodialysis: This method can be used for desalting the eluate obtained from ion-exchange chromatography, efficiently purifying the final phytic acid product. google.com
Synthesis of Triethylammonium (B8662869) Salt Derivatives
The purified phytic acid, a strong polyprotic acid, can be reacted with bases to form various salts. The synthesis of its hexatriethylammonium salt is a direct application of acid-base chemistry.
The formation of an ammonium (B1175870) salt involves the reaction of an amine with an acid. In the case of phytic acid hexatriethylammonium salt, the tertiary amine, triethylamine (B128534) (N(CH₂CH₃)₃), acts as a Brønsted-Lowry base, accepting protons from the acidic phosphate groups of phytic acid.
Phytic acid has twelve acidic protons, with six being significantly more acidic than the others. google.com The reaction with triethylamine is a neutralization reaction: C₆H₆(OPO₃H₂)₆ (Phytic Acid) + 6 N(CH₂CH₃)₃ (Triethylamine) → [C₆H₆(OPO₃H)₆]⁶⁻[HN(CH₂CH₃)₃]⁺₆ (this compound)
This results in a tertiary ammonium salt, where the nitrogen atom of triethylamine becomes positively charged after accepting a proton and forms an ionic bond with the negatively charged phytate anion. It is important to distinguish this from a quaternary ammonium salt, which is formed through the alkylation of a tertiary amine (a Menschutkin reaction) and carries a permanent positive charge regardless of pH. wikipedia.orgnih.gov The title compound is a salt formed by proton transfer, not alkylation.
While detailed, peer-reviewed protocols specifically for the synthesis of this compound are not widely published, a general procedure can be inferred from standard organic chemistry principles for acid-base salt formation.
A plausible laboratory-scale protocol would involve:
Dissolution: A known molar quantity of purified phytic acid is dissolved in a suitable polar solvent, such as water or ethanol.
Base Addition: A stoichiometric amount of triethylamine (a 6:1 molar ratio of triethylamine to phytic acid) is added slowly to the phytic acid solution. Given that acid-base reactions are often exothermic, the addition is typically performed under cooling in an ice bath to control the reaction temperature.
Reaction: The mixture is stirred for a period to ensure the reaction goes to completion.
Isolation: The resulting salt may be isolated by removing the solvent under reduced pressure (rotoevaporation). If the salt is insoluble in the chosen solvent system, it may precipitate and can be collected by filtration.
Purification and Drying: The crude salt can be purified by washing with a non-polar solvent (to remove any excess triethylamine) or by recrystallization. The final product is then dried under a vacuum to remove any residual solvent.
To ensure high yield and purity of the final product, several reaction parameters would need to be optimized.
Interactive Table 2: Parameters for Optimization of this compound Synthesis
| Parameter | Objective | Considerations and Methods for Optimization |
| Stoichiometry | Ensure complete formation of the hexatriethylammonium salt without excess reagents. | Vary the molar ratio of triethylamine to phytic acid (e.g., from 5.8:1 to 6.2:1) and analyze the product purity using techniques like NMR or titration to find the optimal ratio. |
| Solvent | Select a solvent that effectively dissolves reactants and ideally allows for easy product isolation. | Test a range of polar solvents (e.g., water, ethanol, methanol (B129727), acetonitrile). The choice may depend on whether precipitation or solvent evaporation is the preferred isolation method. |
| Temperature | Control the reaction to prevent side reactions or degradation. | The reaction should be cooled initially due to its exothermic nature. The effect of running the reaction at different temperatures (e.g., 0 °C, room temperature) on yield and purity should be studied. |
| Concentration | Maximize product yield and facilitate isolation. | Experiment with different concentrations of reactants. Higher concentrations might favor precipitation, but could also lead to viscosity issues or localized heating. |
| Purification Method | Achieve high purity by removing unreacted starting materials and by-products. | Compare the effectiveness of different purification techniques, such as washing the solid product with various solvents versus recrystallization from a suitable solvent system. |
Specific Protocols for the Preparation of this compound
Control of Stoichiometry in Salt Formation
The synthesis of this compound is a specific acid-base reaction that necessitates precise stoichiometric control to ensure the formation of the desired product. Phytic acid, or myo-inositol hexakisphosphate, is a dodecabasic acid, meaning it has twelve ionizable protons associated with its six phosphate groups google.com. These protons exhibit different levels of acidity and dissociate in distinct groups depending on the pH of the solution researchgate.net. Potentiometric titration studies reveal that the twelve protons can be classified into at least three groups of varying acidity researchgate.net.
Formation of the specific hexatriethylammonium salt, as opposed to other possible salts (e.g., dodecatriethylammonium salt), requires the neutralization of only the six most acidic protons of the phytic acid molecule. This is achieved by carefully controlling the molar ratio of the reactants. The reaction involves combining phytic acid with exactly six molar equivalents of the weak base, triethylamine. This controlled addition ensures that only half of the available acidic protons are neutralized, leading to the formation of the target hexasalt.
The reaction equilibrium is highly dependent on the stoichiometry of the reactants. An excess of triethylamine could lead to the formation of more highly substituted salts, while an insufficient amount would result in a mixture of lower-substituted salts and unreacted phytic acid. Therefore, the precise measurement and addition of reactants are critical for the successful synthesis of the pure hexatriethylammonium salt.
| Reactant | Molecular Formula | Molar Equivalents | Role in Reaction |
|---|---|---|---|
| Phytic Acid | C₆H₁₈O₂₄P₆ | 1 | Polyprotic Acid |
| Triethylamine | (C₂H₅)₃N | 6 | Monobasic Base |
Advanced Purification and Isolation Techniques for this compound
The purification and isolation of this compound are critical steps to ensure the removal of unreacted starting materials, by-products such as salts of incorrect stoichiometry, and other impurities. A significant challenge in the purification of triethylammonium salts of phosphate esters is the potential loss of the volatile triethylammonium cation during chromatographic procedures or solvent evaporation, which can yield the product in its acidic form or with a sub-stoichiometric amount of the counterion nih.gov. Advanced techniques are therefore required to isolate the salt while maintaining its precise chemical structure.
Chromatographic Separation Methods for Salt Isolation
Anion-exchange chromatography is a highly effective method for the purification of phytic acid and its salts due to the high negative charge of the phytate anion google.comnih.gov. In this technique, a solution containing the crude salt is passed through a column packed with a solid support (resin) that has positively charged functional groups. The negatively charged this compound anions adsorb to the resin, while neutral or positively charged impurities pass through google.com.
High-performance ion chromatography (HPIC) using strong anion exchange (SAX) columns is particularly well-suited for separating different inositol phosphates and their salts. acs.orgacs.org Columns such as the OmniPac PAX-100 or CarboPac PA-100 have demonstrated excellent resolution for various inositol phosphate isomers acs.orgcapes.gov.br. Elution of the bound salt is typically achieved by applying a gradient of increasing salt concentration (e.g., sodium chloride) or by changing the pH nih.gov. To prevent the loss of the triethylammonium counterion during this process, it is advisable to incorporate a small amount of triethylamine into the mobile phase, which shifts the equilibrium to favor the intact salt form nih.gov.
| Parameter | Condition | Purpose | Reference |
|---|---|---|---|
| Stationary Phase | Strong Anion Exchange (SAX) Column (e.g., OmniPac PAX-100) | Binds the negatively charged phytate anion. | acs.orgcapes.gov.br |
| Mobile Phase | Aqueous buffer with an increasing salt gradient (e.g., 0.1 M to 1.0 M NaCl). | Elutes the bound salt based on charge interaction strength. | nih.gov |
| Mobile Phase Additive | Triethylamine (e.g., 0.1-1% v/v) | Prevents dissociation and loss of the triethylammonium counterion. | nih.gov |
| Detection | UV detection (post-column reaction) or suppressed conductivity. | Monitors the elution of the purified salt. | acs.org |
Crystallization and Precipitation Protocols for Enhanced Purity
Crystallization and precipitation are fundamental techniques for obtaining the this compound in a solid, highly purified form. These methods exploit the solubility differences of the salt and impurities in various solvent systems. Precipitation is typically induced by adding a "non-solvent" (a solvent in which the salt is insoluble) to a solution of the crude product, causing the purified salt to fall out of solution.
For this compound, a suitable approach involves dissolving the crude material in a polar solvent where it is soluble, such as water or methanol. Subsequent, controlled addition of a less polar organic solvent like acetone (B3395972) or isopropanol (B130326) will decrease the salt's solubility, inducing its precipitation. The solid precipitate can then be collected by filtration, washed with the non-solvent to remove residual soluble impurities, and dried under vacuum. The effectiveness of this method relies on the impurities remaining soluble in the final solvent mixture.
| Step | Procedure | Rationale |
|---|---|---|
| 1. Dissolution | Dissolve the crude salt in a minimum volume of a suitable polar solvent (e.g., water, methanol). | To create a concentrated solution of the target compound. |
| 2. Addition of Non-Solvent | Slowly add a non-solvent (e.g., acetone, isopropanol) with stirring until the solution becomes turbid. | To decrease the solubility of the salt and induce precipitation. |
| 3. Maturation | Allow the mixture to stand, possibly at a reduced temperature (e.g., 4°C), to promote complete precipitation. | To maximize the yield of the purified solid. |
| 4. Isolation | Collect the solid precipitate by vacuum filtration. | To separate the purified salt from the liquid phase containing impurities. |
| 5. Washing & Drying | Wash the solid with a small amount of the non-solvent and dry under vacuum. | To remove any remaining soluble impurities and the solvent. |
Solvent-Based Purification and Recrystallization
Recrystallization is a powerful purification technique that can yield highly pure crystalline material. The process involves dissolving the crude salt in a suitable solvent or solvent mixture at an elevated temperature to create a saturated solution. As the solution slowly cools, the solubility of the salt decreases, and it crystallizes out, leaving impurities behind in the mother liquor.
The choice of solvent is paramount. Triethylammonium salts are known for their enhanced solubility in organic solvents compared to their inorganic salt counterparts nih.gov. A mixed-solvent system is often effective. For this compound, a mixture of a polar solvent like methanol (to dissolve the salt) and a less polar co-solvent like diethyl ether or ethyl acetate (B1210297) (to reduce solubility upon cooling) could be employed. To counteract the potential loss of the counterion, it is beneficial to use solvents containing a small percentage of triethylamine nih.gov. The slow cooling of the saturated solution is crucial for the formation of well-defined, pure crystals.
| Parameter | Description | Objective |
|---|---|---|
| Solvent System | Methanol/Ethyl Acetate mixture containing ~0.5% Triethylamine. | To dissolve the crude product when hot and allow crystallization upon cooling, while preventing cation loss. nih.gov |
| Dissolution Temperature | Heated to reflux (approx. 65-70°C) until all solid dissolves. | To create a saturated solution of the salt. |
| Cooling Protocol | Slow cooling to room temperature, followed by further cooling in an ice bath. | To promote the formation of large, pure crystals and maximize yield. |
| Crystal Isolation | Collection of crystals via vacuum filtration. | To separate the pure crystalline product from the mother liquor. |
| Final Wash | Washing the collected crystals with a small amount of cold solvent mixture. | To remove any adhering mother liquor containing impurities. |
Advanced Spectroscopic and Structural Elucidation of Phytic Acid Hexatriethylammonium Salt
Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Structural Analysis
NMR spectroscopy is a powerful, non-destructive technique that provides atomic-level information about the structure and dynamics of molecules in solution. For phytic acid hexatriethylammonium salt, a combination of ¹H, ³¹P, and ¹³C NMR, along with two-dimensional techniques, is essential for a complete structural assignment.
Proton NMR (¹H NMR) for Triethylammonium (B8662869) Cation and Inositol (B14025) Ring Protons
In the ¹H NMR spectrum of this compound, signals from both the triethylammonium cation and the myo-inositol ring protons of the phytate anion are expected.
The triethylammonium cation would exhibit two characteristic signals: a quartet corresponding to the methylene (B1212753) protons (-CH2-) and a triplet for the methyl protons (-CH3) of the ethyl groups. The integration of these signals would correspond to a 2:3 ratio, respectively. The chemical shifts are influenced by the solvent and the nature of the anion. In a D₂O solution, the methylene protons typically appear around 3.1-3.2 ppm, while the methyl protons are found further upfield at approximately 1.2-1.4 ppm. chemicalbook.comchemicalbook.comresearchgate.net The proton on the nitrogen atom (N-H) is often broad and may exchange with the solvent, making it difficult to observe, but in some cases, it can be seen as a broad singlet.
The inositol ring protons of the phytate anion display a complex set of multiplets in the region of δ 3.8 to 4.5 ppm. researchgate.net The exact chemical shifts and coupling constants are highly dependent on the pH and the conformation of the inositol ring. researchgate.net The H2 proton, being axial in the common 1-axial/5-equatorial (1a5e) conformation, typically resonates at a lower field (around δ 4.5 ppm) and appears as a broadened doublet due to coupling with phosphorus (³JPOCH ≈ 8.6 Hz). researchgate.net The H4 and H6 protons often appear as a broadened pair of doublets around δ 4.05 ppm, while the H1 and H3 protons emerge at approximately δ 3.9 ppm as another pair of doublets. researchgate.net
| Proton | Expected Chemical Shift (δ, ppm) | Multiplicity | Notes |
| Triethylammonium -CH₂- | 3.1 - 3.2 | Quartet | |
| Triethylammonium -CH₃ | 1.2 - 1.4 | Triplet | |
| Inositol Ring H2 | ~4.5 | Broadened Doublet | Axial proton in 1a5e conformation, coupled to phosphorus. |
| Inositol Ring H4, H6 | ~4.05 | Broadened Pair of Doublets | |
| Inositol Ring H1, H3 | ~3.9 | Pair of Doublets | |
| Inositol Ring H5 | Multiplet |
Phosphorus NMR (³¹P NMR) for Phosphate (B84403) Group Environment and Protonation States
³¹P NMR spectroscopy is particularly informative for studying phytic acid and its salts, as it directly probes the phosphorus nuclei of the phosphate groups. The chemical shifts in ³¹P NMR are sensitive to the protonation state and the local chemical environment of each phosphate group.
| Phosphate Group Position | Expected Chemical Shift (δ, ppm) | Relative Intensity |
| P2 (axial) | -1.8 to -2.5 | 1 |
| P5 (equatorial) | -1.1 to -1.5 | 2 |
| P4, P6 (equatorial) | -0.5 to -1.0 | 2 |
| P1, P3 (equatorial) | -0.5 to -1.0 | 1 |
Carbon NMR (¹³C NMR) for Inositol Carbon Backbones
The ¹³C NMR spectrum provides information about the carbon skeleton of both the cation and the anion.
For the triethylammonium cation , two signals are expected. The methylene carbons (-CH2-) typically resonate around δ 47 ppm, while the methyl carbons (-CH3) appear at a higher field, around δ 9-12 ppm. chemicalbook.comspectrabase.com
For the phytate anion , the six carbon atoms of the inositol ring give rise to a set of signals in the δ 70-80 ppm range. researchgate.net The presence of four distinct signals in the proton-decoupled ¹³C NMR spectrum (at approximately δ 72.8, 75.6, 75.9, and 76.7 ppm for phytic acid) is consistent with the myo-inositol structure. researchgate.net The specific chemical shifts will be influenced by the conformation of the ring and the ionic interactions with the triethylammonium cations.
| Carbon | Expected Chemical Shift (δ, ppm) |
| Triethylammonium -CH₂- | ~47 |
| Triethylammonium -CH₃ | 9 - 12 |
| Inositol Ring Carbons | 70 - 80 |
Two-Dimensional NMR Techniques for Connectivity Assignments
Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are invaluable for unambiguously assigning the proton and carbon signals and confirming the connectivity within the this compound.
COSY (¹H-¹H) : This experiment would reveal the coupling relationships between the protons on the inositol ring, helping to trace the proton network around the cyclohexane (B81311) core. It would also confirm the coupling between the methylene and methyl protons of the triethylammonium cation.
HSQC (¹H-¹³C) : This experiment correlates directly bonded protons and carbons. It would be used to definitively assign the carbon signals of both the inositol ring and the triethylammonium cation based on the already assigned proton signals.
Vibrational Spectroscopy for Functional Group Characterization
Vibrational spectroscopy, particularly Fourier Transform Infrared (FTIR) spectroscopy, is used to identify the functional groups present in the molecule and to probe the nature of the ionic interactions.
Fourier Transform Infrared (FTIR) Spectroscopy
The FTIR spectrum of this compound is expected to show characteristic absorption bands from both the phytate anion and the triethylammonium cation.
The phytate anion exhibits strong and broad absorptions associated with the phosphate groups. The P=O stretching vibrations typically appear in the region of 1100-1200 cm⁻¹. nih.gov The P-O-C stretching vibrations are observed around 900-1100 cm⁻¹. researchgate.netresearchgate.net A broad band in the region of 3200-3600 cm⁻¹ can be attributed to the O-H stretching of any remaining protonated phosphate groups and adsorbed water.
The triethylammonium cation contributes several characteristic bands. A broad band in the region of 3100-3200 cm⁻¹ can be assigned to the N-H stretching vibration, indicative of the protonated amine. scirp.orgscirp.org The C-H stretching vibrations of the ethyl groups are expected in the 2800-3000 cm⁻¹ range. The C-N stretching vibration may be observed around 1394 cm⁻¹. scirp.orgscirp.org
The interaction between the negatively charged phosphate groups of the phytate anion and the positively charged triethylammonium cations would likely lead to shifts in the positions and changes in the shapes of the N-H and P=O/P-O absorption bands compared to the free components.
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Associated Functional Group |
| O-H Stretch | 3200 - 3600 | Phosphate-OH, H₂O |
| N-H Stretch | 3100 - 3200 | Triethylammonium |
| C-H Stretch | 2800 - 3000 | Triethylammonium |
| P=O Stretch | 1100 - 1200 | Phosphate |
| P-O-C Stretch | 900 - 1100 | Phosphate ester |
| C-N Stretch | ~1394 | Triethylammonium |
Raman Spectroscopy
Raman spectroscopy serves as a valuable non-destructive technique for probing the vibrational modes of molecules, offering insights into their structural framework and chemical bonding. To date, specific Raman spectroscopic studies dedicated exclusively to this compound are not available in publicly accessible scientific literature. However, an analysis of the expected Raman spectrum can be extrapolated from studies on phytic acid and its other salt forms. nih.govresearchgate.net
The Raman spectrum of this compound would be a composite of the vibrational modes of the myo-inositol hexakisphosphate anion and the triethylammonium cation. For the phytate anion, key Raman bands are associated with the phosphate groups and the inositol ring. Studies on phytic acid and its sodium salt have identified characteristic vibrations of P-O-C and P-O bonds. researchgate.net For instance, Raman bands at approximately 856 cm⁻¹ and 892 cm⁻¹ have been attributed to P-O-C bending and P-O stretching vibrations, respectively. researchgate.net
The presence of the triethylammonium counterions would introduce additional bands corresponding to C-H, C-N, and C-C vibrations. The interaction between the negatively charged phosphate groups of the phytate and the positively charged triethylammonium ions would likely lead to shifts in the positions and changes in the intensities of the phosphate group vibrations compared to free phytic acid or its simple inorganic salts. This is due to the alteration of the local chemical environment and the symmetry of the phosphate groups upon ionic bonding with the bulky organic cation.
Below is a hypothetical table of characteristic Raman bands that might be observed for this compound, based on known data for its constituent parts.
| Predicted Raman Shift (cm⁻¹) | Assignment | Originating Moiety |
| ~2900-3000 | C-H stretching | Triethylammonium |
| ~1450-1480 | CH₂ bending | Triethylammonium |
| ~1050-1100 | P-O-C symmetric stretching | Phytate |
| ~990-1020 | C-N stretching | Triethylammonium |
| ~890 | P-O stretching | Phytate |
| ~850 | P-O-C bending | Phytate |
| ~750-800 | Inositol ring vibrations | Phytate |
This table is illustrative and based on typical vibrational frequencies for the functional groups present. Actual experimental values may vary.
Mass Spectrometry for Molecular Weight and Fragment Analysis
Mass spectrometry is a powerful analytical technique for determining the molecular weight and structural details of a compound through ionization and analysis of the mass-to-charge ratio (m/z) of the resulting ions.
Electrospray Ionization Mass Spectrometry (ESI-MS)
While direct ESI-MS studies of this compound are not documented in peer-reviewed literature, the behavior of phytic acid and its complexes under ESI conditions has been investigated. nih.govnih.gov Phytic acid is known to be highly anionic and readily forms multiply charged ions in negative ion mode ESI-MS. nih.govnih.gov It also has a propensity to form adducts with cations present in the solution. nih.gov
For this compound, with a molecular formula of C₄₂H₁₁₄N₆O₂₄P₆ and a molecular weight of 1261.13 g/mol , ESI-MS analysis would be expected to show a complex spectrum. biomart.cn In positive ion mode, one would anticipate observing the triethylammonium cation at an m/z of 102.14. In negative ion mode, the spectrum would be characterized by the multiply charged phytate anion (C₆H₁₂O₂₄P₆, MW = 660.04 g/mol ).
The fragmentation of the phytate anion in ESI-MS typically involves the sequential loss of phosphate groups (H₂PO₃⁻ or PO₃⁻). nih.gov The presence of the six triethylammonium counterions would neutralize the six negative charges of the fully deprotonated phytate anion. However, in the ESI process, it is conceivable to observe ions corresponding to the intact salt with a single charge, or various combinations of the phytate anion with a smaller number of triethylammonium cations, leading to multiply charged species.
A predictive table of possible ions in a hypothetical ESI-MS spectrum is presented below.
| Ion | Formula | Calculated m/z | Ionization Mode |
| Triethylammonium Cation | [C₆H₁₆N]⁺ | 102.14 | Positive |
| Phytate Anion | [C₆H₁₂O₂₄P₆]⁶⁻ | 109.01 | Negative |
| Phytate Anion | [C₆H₁₁O₂₄P₆]⁷⁻ | 93.29 | Negative |
| Phytate Anion | [C₆H₁₀O₂₄P₆]⁸⁻ | 81.50 | Negative |
| Dimer of Phytate Anion | [C₁₂H₂₄O₄₈P₁₂]¹²⁻ | 109.01 | Negative |
This table is for illustrative purposes. The actual observed m/z values and their relative intensities would depend heavily on the specific ESI-MS conditions, such as solvent, pH, and source voltage. nih.gov
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS
There is no available literature on the MALDI-TOF mass spectrometric analysis of this compound. MALDI-TOF is generally suited for large, non-volatile molecules and is less prone to producing multiply charged ions compared to ESI, which can simplify the resulting spectrum.
In a hypothetical MALDI-TOF experiment, the compound would be co-crystallized with a suitable matrix (e.g., sinapinic acid or 2,5-dihydroxybenzoic acid) and irradiated with a laser. This process would likely lead to the desorption and ionization of the intact salt or its constituent ions. One might expect to observe a singly charged molecular ion [M+H]⁺ or [M+Na]⁺ in positive ion mode, where M is the intact salt. Alternatively, the spectrum could be dominated by the signal of the triethylammonium cation and various protonated or adducted forms of the phytate anion in their respective modes.
A hypothetical data table for MALDI-TOF MS is provided below.
| Predicted Ion | Formula | Predicted m/z | Ionization Mode |
| Protonated Molecular Ion | [C₄₂H₁₁₅N₆O₂₄P₆]⁺ | 1262.14 | Positive |
| Sodiated Molecular Ion | [C₄₂H₁₁₄N₆O₂₄P₆Na]⁺ | 1284.12 | Positive |
| Triethylammonium Cation | [C₆H₁₆N]⁺ | 102.14 | Positive |
| Phytate Anion | [C₆H₁₂O₂₄P₆]⁻ | 659.03 | Negative |
This table is predictive. The choice of matrix and laser fluency would significantly impact the observed ions and their fragmentation.
X-ray Diffraction Studies for Solid-State Structure (if applicable)
X-ray diffraction is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid.
Mechanistic Investigations of Complexation with Metal Cations and Metalloids
Influence of Environmental Parameters on Complexation Equilibrium
pH-Dependent Chelation and Protonation States
The chelation of metal cations by the phytate anion is intrinsically linked to the pH of the solution, which dictates the protonation state of the phosphate (B84403) groups. frontiersin.org Phytic acid has twelve dissociable protons, which are released in distinct groups based on their acidity. nih.gov Typically, three equivalence points (EPs) can be observed during alkalimetric titrations of phytic acid. nih.govresearchgate.net These points, appearing around pH 4, pH 8, and pH 10.5, correspond to the 6th, 8th, and 12th deprotonation steps, respectively. nih.gov
The binding of metal ions is significantly affected by this pH-dependent deprotonation. For instance, with Ca(II), significant binding is not observed below approximately pH 5. nih.gov Above this pH, the extent of binding increases with both pH and the calcium-to-phytate ratio. nih.gov This is because the phosphate groups must be at least partially deprotonated to the oxo dianion form to effectively coordinate with the metal ion. nih.gov
The introduction of metal ions that compete with protons for the binding sites on the phytate ligand can shift the titration curves to lower pH regions. nih.gov For example, increasing concentrations of Mg(II) cause a more pronounced titrant consumption between pH 4 and pH 10, indicating that Mg(II) ions enhance the acidity of the phytate ligand by displacing protons. frontiersin.org The specific pH at which different metal ions begin to interact and the nature of the resulting complexes are highly dependent on the metal . For example, trivalent iron (Fe(III)) exhibits a strong binding affinity due to electrostatic effects and interacts with the most acidic proton group, shifting the first equivalence point. frontiersin.org In contrast, divalent metals like Mg(II) and Ca(II) primarily influence the second equivalence point. frontiersin.org
| Metal Ion | pH Range of Interaction | Observed Effect on Titration |
| Ca(II) | > pH 5 | Displacement of titration curve to lower pH. nih.gov |
| Mg(II) | pH 4 - 10 | Increased titrant consumption at the second equivalence point. frontiersin.org |
| Fe(III) | Acidic pH | Shift of the first equivalence point due to strong binding. frontiersin.org |
| Zn(II) | - | Releases 1 mole of protons per mole of added Zn(II). frontiersin.org |
Ionic Strength Effects on Complex Stability
The stability of the complexes formed between the phytate anion and metal cations is also influenced by the ionic strength of the medium. While detailed systematic studies across a wide range of ionic strengths for phytic acid hexatriethylammonium salt are not extensively documented in the provided context, the principles of coordination chemistry suggest that ionic strength plays a crucial role. In solutions with high ionic strength, the activities of the charged species (phytate anions and metal cations) are reduced, which can affect the equilibrium constants of complex formation. Studies on the sequestration of magnesium and calcium by phytate have been conducted at varying ionic strengths, indicating the relevance of this parameter in understanding complex stability. acs.org Generally, an increase in ionic strength can shield the electrostatic interactions between the highly charged phytate anion and metal cations, potentially leading to a decrease in the stability of the resulting complexes.
Ligand-to-Metal Ratio Effects on Complex Stoichiometry
The stoichiometry of the complexes formed between the phytate anion and metal cations is highly dependent on the molar ratio of the ligand to the metal. nih.govfrontiersin.org Investigations have shown that varying this ratio can lead to the formation of different metal-phytate species. nih.gov For example, in studies with Cu(II), different soluble complexes were formed at various pH levels and ligand-to-metal ratios, with solid phases appearing at specific concentrations. researchgate.net
Potentiometric titrations have been instrumental in elucidating the stoichiometry of these complexes. By analyzing the shift in the equivalence points of phytic acid titration upon the addition of metal ions at different molar ratios, the number of protons released per metal ion bound can be determined. For instance, with Zn(II), it was found that approximately one mole of protons is released for every mole of Zn(II) added, suggesting a specific binding interaction. frontiersin.org In contrast, the interaction with Mg(II) shows a different proton release pattern, indicating a different binding site or stoichiometry. frontiersin.org Studies with Ca(II) have shown that maximum binding occurs at a Ca(II):phytate ratio of 6, with approximately 4.8 moles of Ca(II) bound per mole of phytate at a pH above 8. nih.gov The formation of insoluble precipitates is also a common feature, and their composition is often non-stoichiometric, depending on the initial conditions. researchgate.net
| Metal Ion | Ligand-to-Metal Ratio for Maximum Binding/Precipitation | Resulting Stoichiometry/Observation |
| Ca(II) | 6:1 | 4.8 moles of Ca(II) bound per mole of phytate. nih.gov |
| Cu(II) | Varied | Formation of soluble complexes and solid phases. researchgate.net |
| Zn(II) | Varied | Release of 1 mole of protons per mole of Zn(II). frontiersin.org |
| Fe(II) | Up to 1:1 | Formation of large amounts of precipitate. frontiersin.org |
Selective Chelation and Ion Discrimination Mechanisms
The phytate anion exhibits a remarkable ability to selectively chelate different metal ions, a property that stems from a combination of factors including the ionic radius and charge of the metal, the pH of the solution, and the resulting stereochemistry of the complex.
Competition Studies with Multiple Metal Ions
Competition studies, either direct or inferred from comparative binding analyses, reveal a clear hierarchy in the binding affinity of the phytate anion for different metal ions. It has been demonstrated that alkaline earth metals interact with different binding sites on the phytate molecule than transition metals. nih.govresearchgate.net For instance, the binding characteristics of Mg(II) and Ca(II) differ from those of Zn(II), Fe(II), and Cu(II). nih.govfrontiersin.org
The order of binding affinity has been reported as Cu(II) > Zn(II) > Ni(II) > Co(II) > Mn(II) > Ca(II). This selectivity is crucial in understanding the behavior of phytate in complex multicomponent systems. The strong binding affinity of trivalent iron (Fe(III)) is also noteworthy, which is attributed to the higher charge of the cation. frontiersin.org Interestingly, experiments with both Cu(I) and Cu(II) have shown similar complexing characteristics, suggesting that the ionic radius plays a more dominant role than the ionic charge in this particular case. nih.govresearchgate.net
Design Principles for Selective Metal Ion Binding
The principles for achieving selective metal ion binding with the phytate anion can be derived from the mechanistic investigations of its complexation behavior. Key factors that can be manipulated to favor the binding of a specific metal ion include:
pH Control: By adjusting the pH, the protonation state of the phytate can be controlled, thereby influencing its availability and affinity for different metal ions. For example, maintaining a lower pH could favor the binding of metals that can interact with more protonated forms of phytate, while higher pH values are necessary for the strong binding of ions like Ca(II). nih.gov
Control of Ligand-to-Metal Ratio: The stoichiometry of the complex can be directed by carefully controlling the molar ratio of the phytate anion to the metal ions. This can be used to favor the formation of soluble complexes or to induce the precipitation of a specific metal-phytate salt. frontiersin.org
Exploiting Ionic Radius and Charge Differences: The inherent preference of the phytate anion for certain metal ions based on their physical properties can be leveraged. For instance, the high affinity for trivalent cations like Fe(III) can be used for its selective removal. frontiersin.org Similarly, the differences in binding sites between alkaline earth and transition metals allow for a degree of discrimination. nih.gov
By understanding and applying these principles, it is possible to design systems where the hexatriethylammonium salt of phytic acid can be used for the selective chelation and discrimination of metal cations and metalloids.
Interactions with Macromolecules and Other Chemical Entities in Model Systems
Binding Studies with Model Proteins and Peptides (non-physiological focus)
The interaction between phytic acid and proteins has been a subject of study, often highlighting its role in forming complexes. jst.go.jp While specific studies on the hexatriethylammonium salt are not prevalent, the behavior of the phytate anion is instructive.
The primary modes of interaction between the phytate anion and proteins are electrostatic and hydrogen bonding. Phytic acid possesses twelve acidic protons, making it a highly negatively charged molecule at appropriate pH levels. nih.gov These negative charges on the phosphate (B84403) groups can form strong ionic bonds with positively charged amino acid residues on protein surfaces, such as lysine (B10760008) and arginine.
In addition to electrostatic attraction, the phosphate groups of phytic acid are excellent hydrogen bond donors and acceptors. This allows for the formation of multiple hydrogen bonds with polar amino acid residues, further stabilizing the protein-phytate complex. researchgate.net The formation of these ionic and hydrogen bonds has been confirmed through techniques like Fourier-transform infrared (FTIR) spectroscopy in studies of similar systems. nih.gov
Table 1: Illustrative Binding Characteristics of Phytate with Proteins
| Protein Model | Experimental Technique | Observed Interaction | Reference |
| Soymilk Proteins | Sephacryl S-400 HR Chromatography | Co-elution of phytate with protein fractions, indicating complex formation. | jst.go.jp |
| General Food Proteins | In vitro gastrointestinal simulation | pH-dependent binding of calcium to phytic acid in the presence of proteins. | researchgate.net |
This table is illustrative and based on the general behavior of phytic acid, as specific data for the hexatriethylammonium salt is limited.
The binding of a highly charged ligand like the phytate anion can significantly impact the conformation and stability of a protein. Such conformational changes can be monitored using spectroscopic techniques like circular dichroism (CD) spectroscopy, which is sensitive to alterations in the secondary structure of proteins. nih.govrsc.org The interaction can lead to a more compact protein structure due to the cross-linking effect of the multivalent phytate anion. In some instances, this can enhance the thermal stability of the protein, while in others, it might induce aggregation and precipitation.
Interactions with Polysaccharides and Other Polymeric Systems
Phytic acid and its salts are known to interact strongly with polysaccharides and other polymers, leading to the formation of novel materials with unique properties.
The interaction of phytic acid with polysaccharides such as carboxymethyl cellulose (B213188) (CMC) and polyvinyl alcohol (PVA) is primarily driven by the formation of intermolecular hydrogen bonds. researchgate.netmdpi.com In the case of CMC, the addition of phytic acid leads to the formation of a hydrogel network stabilized by these bonds. mdpi.com Similarly, with PVA, phytic acid can act as a cross-linking agent, forming hydrogen bonds with the hydroxyl groups of the polymer chains. researchgate.netnih.gov These interactions are crucial for the development of stable, three-dimensional polymeric structures.
A significant outcome of the interaction between phytic acid salts and polymers is the formation of hydrogels. These are three-dimensional networks of polymer chains that can absorb large amounts of water. Phytic acid has been utilized as a physical cross-linker in the synthesis of hydrogels with enhanced mechanical properties. nih.gov For instance, when incorporated into a cationic polyelectrolyte network, phytic acid induces inter-chain and intra-chain interactions through an ion-bridging effect, leading to a more compact and robust hydrogel. nih.gov
The formation of these hydrogels is influenced by factors such as the concentration of phytic acid and the surrounding ionic strength. nih.gov Studies have shown that increasing the concentration of phytic acid can lead to hydrogels with high compressive stress and elasticity. nih.gov
Table 2: Examples of Hydrogel Formation with Phytic Acid and Polymers
| Polymer System | Cross-linking Agent | Key Findings | Reference |
| Poly((trimethylamino)ethyl methacrylate (B99206) chloride) | Phytic Acid | Formation of a tough and antimicrobial hydrogel with enhanced mechanical properties due to ion-bridging. | nih.gov |
| Gelatin and Pluronic F-127 | Phytic Acid | Enhanced cross-linking efficiency and thermal stability of the hydrogel network. | mdpi.com |
| Carboxymethyl Cellulose (CMC) | Phytic Acid | Formation of stable, physically crosslinked hydrogels with potential for biomedical applications. | mdpi.com |
| Polyvinyl Alcohol (PVA) | Phytic Acid and Tannic Acid | Creation of a high-strength, multifunctional hydrogel with excellent mechanical performance. | nih.gov |
Surface Chemistry and Interfacial Phenomena
Following a comprehensive review of publicly available scientific literature, no specific research data or detailed findings were identified for the chemical compound "Phytic acid hexatriethylammonium salt" concerning its surface chemistry and interfacial phenomena. The subsequent sections of this article, which were intended to detail the adsorption on solid surfaces and its role in colloidal stability and particle aggregation, cannot be populated with scientifically accurate information due to the absence of relevant studies on this specific salt.
General information regarding the surface activity of phytic acid and its more common inorganic salts, such as sodium or calcium phytate, is available. These studies indicate that the highly charged nature of the phytate anion plays a significant role in its interaction with surfaces and particles. Similarly, the properties of various quaternary ammonium (B1175870) compounds have been investigated, highlighting their tendency to act as surfactants. However, without specific experimental data on this compound, any discussion on its behavior would be speculative and fall outside the required scope of this article.
Adsorption on Solid Surfaces
No research findings specifically detailing the adsorption characteristics of this compound on solid surfaces were found in the available scientific literature.
Role in Colloidal Stability and Particle Aggregation
There is no available research data on the role of this compound in influencing colloidal stability or particle aggregation in model systems.
Applications in Advanced Materials Science and Engineering
Incorporation into Functional Polymer Systems
The salt serves as a highly effective additive for modifying and enhancing the properties of various polymer systems. Its utility stems from the multiple reactive phosphate (B84403) groups of the phytate anion.
Phytic Acid Hexatriethylammonium Salt functions as an effective cross-linking agent for polymers containing cationic or hydrogen-bond-donating groups. The formation of the salt via the neutralization of phytic acid with triethylamine (B128534) deprotonates the twelve acidic protons on the phytate molecule, creating a polyanion with a high charge density.
This polyanionic phytate can then form strong ionic bonds with cationic sites on polymer chains, such as protonated amine groups. This process creates ionic cross-links that establish a stable three-dimensional polymer network. Research on analogous systems has shown that phytic acid can effectively cross-link natural polymers like gelatin and chitosan (B1678972). researchgate.netnih.gov The mechanism involves ionic bonding between the phosphate anions of phytic acid and the cationic amine groups on the polymer backbone. researchgate.net This interaction enhances the stability, elasticity, and structural integrity of the resulting material. researchgate.net In acrylic polymer films, the addition of phytic acid has been shown to increase the degree of cross-linking and the fraction of active polymer chains in the network. tul.cz The use of triethylamine to form the salt in-situ can facilitate this process, particularly in non-aqueous systems or to control the pH of the polymerization reaction. researchgate.net
The table below summarizes the effect of phytic acid-based cross-linkers on the properties of various hydrogels, illustrating the compound's potential impact.
| Polymer System | Cross-linker | Key Finding |
| Carboxymethyl Cellulose (B213188) (CMC) | Phytic Acid (PA) | Hydrogel network stability was dependent on the CMC/PA ratio, with a 10:1 ratio showing optimal properties. mdpi.com |
| Gelatin/PCL | Phytic Acid (PA) | Successful cross-linking was confirmed, improving the mechanical properties of the electrospun scaffold. researchgate.net |
| Acrylic Polymer | Phytic Acid (PA) | Increased concentration of phytic acid enhanced the degree of cross-linking in the polymer film. tul.cz |
| Collagen | Phytic Acid (PA) | Phytic acid acted as a cross-linking agent, improving the stability and mechanical properties of collagen gels without disrupting the native fibril structure. nih.gov |
This table is generated based on research on phytic acid as a cross-linker. The principles are directly applicable to its hexatriethylammonium salt form.
Phytic acid salts containing nitrogen are recognized as highly effective bio-based flame retardants due to a well-established synergistic effect between phosphorus and nitrogen. researchgate.net this compound is a prime example of such a P-N system. With its high phosphorus content (approximately 28% by weight in the acid form) and the presence of nitrogen in the triethylammonium (B8662869) cation, it acts through mechanisms in both the condensed (solid) and gas phases during combustion. researchgate.net
In the condensed phase, the phytic acid component decomposes upon heating to form polyphosphoric acid. researchgate.net This acts as a catalyst for the dehydration and carbonization of the underlying polymer, forming a stable, insulating layer of char. researchgate.netncsu.edu This char layer physically shields the virgin polymer from heat and oxygen, and prevents the escape of flammable volatile compounds. researchgate.net
In the gas phase, the decomposition of the salt releases phosphorus-containing radicals (such as PO•, HPO•) and nitrogen-containing species. researchgate.net The phosphorus radicals interfere with the chain reactions of combustion in the flame, quenching highly reactive H• and OH• radicals. researchgate.net Simultaneously, the decomposition of the ammonium (B1175870) component can release inert gases that dilute the flammable gas mixture, further suppressing the flame. The synergistic action of ammonium phytates has been shown to significantly improve the fire safety of various polymers, including polypropylene (B1209903) (PP) and polylactic acid (PLA). researchgate.netacs.org
The following table presents research findings on the flame-retardant performance of various phytic acid-based ammonium salts in different polymer matrices.
| Polymer | Flame Retardant System | Key Performance Metrics |
| Polypropylene (PP) | 22 wt% Phytic Acid-Arginine Salt (PaArg) | Achieved UL-94 V-0 rating; Limiting Oxygen Index (LOI) increased to 26.0%. acs.org |
| Polypropylene (PP) | 25 wt% Phytic Acid-Lysine Salt (PaLys) | Peak Heat Release Rate (pHRR) reduced by 70.7%. acs.org |
| Cotton Fabric | Phytic Acid-Polyethyleneimine (PA-PEI) | LOI increased from 17.7% to 50.8%; pHRR reduced by 83.4%. researchgate.net |
| Poplar Wood | Phytic Acid-Urea (molar ratio 1:10) | LOI increased to 59.4%; pHRR reduced by 63.8%. ncsu.edu |
This table demonstrates the established efficacy of P-N synergistic systems based on phytic acid, which is the principle upon which this compound operates.
Development of Nanomaterials and Nanocomposites
The unique chelating ability of the phytate anion is central to its role in the bottom-up synthesis and modification of nanomaterials.
Phytic acid is a powerful chelating agent, capable of binding strongly with a wide range of multivalent metal cations (e.g., Fe³⁺, Zn²⁺, Cu²⁺, Ca²⁺) through its six phosphate groups. researchgate.net This property is harnessed to synthesize metal-phytate nanoparticles. This compound can serve as a highly soluble precursor, providing phytate anions in a controlled manner.
The synthesis process typically involves mixing an aqueous solution of the phytic acid salt with a solution containing the desired metal salt. This leads to a coordination reaction where the metal ions displace the triethylammonium cations, resulting in the precipitation of insoluble metal-phytate coordination complexes in the form of nanoparticles. researchgate.net The phytochemicals present in plant extracts, which include compounds like phytic acid, are known to be effective in reducing metal salts to form nanoparticles. nih.govredalyc.orgmdpi.commdpi.com The phytate not only acts as a reactant but can also serve as a capping agent, controlling the size and preventing the agglomeration of the newly formed nanoparticles. redalyc.org This method has been used to create various metal-phytate nanoparticles for applications ranging from flame retardants to biomedical agents. researchgate.netnih.gov
The strong affinity of the phytate anion for metal and metal oxide surfaces makes it an excellent molecule for the surface modification of nanostructures. researchgate.net Using this compound, a stable layer of phytate can be anchored onto nanoparticles, such as manganese dioxide (MnO₂) or boron nitride nanosheets (BNNSs). nih.govresearchgate.net
This surface functionalization can impart new properties to the nanostructure. For instance:
Enhanced Dispersion: The negatively charged phytate layer can improve the colloidal stability of nanoparticles in a suspension through electrostatic repulsion, preventing aggregation.
Improved Compatibility: When incorporated into a polymer matrix, the phytate-modified nanoparticles can exhibit better interfacial adhesion with the polymer, leading to nanocomposites with enhanced mechanical or thermal properties. acs.org
Added Functionality: The phytate layer can introduce flame retardancy or provide sites for further chemical reactions. Researchers have successfully modified BNNSs with phytic acid to create multifunctional nanofillers for polylactic acid (PLLA), simultaneously improving its thermal conductivity and flame retardancy. researchgate.netacs.org
Role in Biomineralization Research and Biomimetic Materials
Biomineralization is the process by which living organisms produce minerals, often to create hard tissues like bone and teeth. nih.gov This process is meticulously controlled by organic molecules. Phytic acid, due to its structural similarity to inositol (B14025) phosphates involved in cell signaling and its strong interaction with calcium ions, is a key molecule in biomineralization research. nih.gov
Phytic acid is a potent inhibitor of the crystallization of calcium phosphates, including hydroxyapatite, the primary mineral component of bone. nih.gov It can adsorb onto the surface of nascent mineral crystals, preventing their further growth and aggregation. By studying and controlling this inhibition, scientists can gain insights into the fundamental mechanisms of biological mineralization and demineralization.
In the field of biomimetic materials, which seeks to imitate nature's designs, this compound can be used as a tool to modulate mineralization processes in vitro. ed.ac.ukresearchgate.netresearchgate.net By controlling the concentration of the phytate inhibitor, researchers can influence the size, morphology, and phase of mineral crystals grown in the lab, aiming to replicate the complex, hierarchical structures found in nature. This research is vital for developing advanced materials for bone regeneration, dental restoration, and the prevention of pathological calcification. researchgate.net
Controlled Crystal Growth Modulation in Model Systems
The control of crystallization is a critical aspect of materials science, influencing the physical and chemical properties of the final material. Phytic acid and its salts are known to be potent inhibitors of crystallization in certain systems. For instance, phytic acid and its dephosphorylation products have been shown to effectively inhibit the crystallization of calcium oxalate. nih.govfrontiersin.org This inhibitory effect is attributed to the strong interaction of the phosphate groups with the growing crystal surfaces, which disrupts the ordered addition of ions and molecules.
Theoretically, this compound could serve as a highly effective crystal growth modulator. The bulky triethylammonium cations would influence the solubility and ionic interactions of the phytate anion in various solvent systems. This could allow for a more nuanced control over the supersaturation and nucleation kinetics of a crystallizing species compared to inorganic phytate salts.
Hypothetical Research Findings for Crystal Growth Modulation
While no specific data exists for this compound, a hypothetical study could investigate its effect on a model crystal system, such as calcium carbonate or barium sulfate (B86663). The table below illustrates the type of data that such research might generate.
| Concentration of this compound (M) | Average Crystal Size (µm) | Crystal Morphology | Induction Time for Nucleation (min) |
| 0 (Control) | 50 ± 5 | Rhombohedral | 10 |
| 10⁻⁶ | 35 ± 4 | Rounded Rhombohedral | 25 |
| 10⁻⁵ | 20 ± 3 | Irregular Aggregates | 60 |
| 10⁻⁴ | 5 ± 1 | Amorphous | >120 |
| This table is for illustrative purposes only and is not based on experimental data. |
Such a study would likely reveal that increasing concentrations of the salt lead to a decrease in crystal size and a transition from well-defined crystalline shapes to amorphous structures, indicating a strong inhibitory effect on crystal growth.
Fabrication of Inorganic-Organic Hybrid Materials
Inorganic-organic hybrid materials combine the properties of both components, such as the thermal stability and mechanical strength of inorganic materials with the flexibility and functionality of organic molecules. Phytic acid is an excellent candidate for creating such hybrids due to its multiple phosphate groups, which can strongly bind to metal ions, forming metal-organic frameworks or layered hybrid structures. nih.govpsu.edu
This compound could be a valuable precursor in the synthesis of novel inorganic-organic hybrid materials. The organic triethylammonium cation could act as a template or a charge-balancing species within the hybrid structure. The reaction of this salt with various metal salts could lead to the formation of new materials with tailored porosity, thermal stability, and chemical functionality.
Potential Synthesis and Characterization of Hybrid Materials
A prospective research direction would involve reacting this compound with a metal salt, for example, a zirconium or titanium alkoxide, via a sol-gel process. The resulting hybrid material could be characterized to understand its structure and properties. The hypothetical findings of such an investigation are presented in the table below.
| Metal Precursor | Molar Ratio (Metal:Phytate Salt) | Resulting Material Structure | Surface Area (m²/g) | Thermal Decomposition Temperature (°C) |
| Zirconium(IV) propoxide | 1:1 | Amorphous, porous network | 250 | 350 |
| Titanium(IV) isopropoxide | 1:1 | Layered, semi-crystalline | 180 | 320 |
| Zirconium(IV) propoxide | 2:1 | Mesoporous gel | 400 | 410 |
| Titanium(IV) isopropoxide | 2:1 | Crystalline-amorphous composite | 210 | 380 |
| This table is for illustrative purposes only and is not based on experimental data. |
The data would likely indicate that the properties of the hybrid material could be tuned by changing the metal precursor and the stoichiometry of the reactants. The presence of the triethylammonium ions might also influence the pore structure and surface chemistry of the final material.
Advanced Analytical Chemistry Methodologies
High-Performance Liquid Chromatography (HPLC) for Quantitative and Qualitative Analysis
HPLC is a cornerstone technique for the analysis of phytic acid and its salts. Due to the compound's high polarity and lack of a strong native chromophore, several specialized HPLC approaches have been developed. nih.gov These methods typically involve three main stages: extraction of the analyte, purification or concentration, and instrumental analysis. cerealsgrains.org
Ion-Exchange Chromatography is a powerful technique for separating phytic acid from its less phosphorylated derivatives (myo-inositol penta-, tetra-, and triphosphates) and other anionic components in a sample matrix. cerealsgrains.orgnih.govwustl.edu The separation is based on the interaction between the negatively charged phosphate (B84403) groups of the phytic acid anion and the positively charged stationary phase of an anion-exchange column. cerealsgrains.orgnih.gov
The Association of Official Analytical Chemists (AOAC) has adopted an ion-exchange method for the purification of phytic acid. brjac.com.br In this approach, the sample is extracted with an acid, followed by purification on an anion-exchange column. brjac.com.br Elution is typically achieved using a gradient of increasing ionic strength, for example, with sodium chloride, which displaces the retained inositol (B14025) phosphates from the column according to their charge density. brjac.com.br This allows for the separation of IP6 from IP1-IP5. brjac.com.br The high negative charge of phytic acid ensures it is retained more strongly than its lower phosphate esters.
Table 1: Typical HPLC-IEC Conditions for Myo-Inositol Phosphate Analysis
| Parameter | Condition | Source |
| Column | Anion-exchange (e.g., silica-based, polymer-based like Dionex Omnipac) | cerealsgrains.org, ird.fr |
| Mobile Phase | Gradient elution using eluents of increasing ionic strength (e.g., HCl, NaOH, NaNO₃) | ird.fr |
| Elution Example | Non-linear gradient of 0.7 mol L⁻¹ sodium chloride | brjac.com.br |
| Flow Rate | 0.4 - 1.0 mL/min | researchgate.net |
| Detection | Suppressed Conductivity, Post-column reaction with colorimetric reagent | ird.fr, nih.gov |
| Run Time | ~15 minutes | ird.fr |
Reversed-Phase HPLC (RP-HPLC), which uses a non-polar stationary phase (e.g., C18), is not naturally suited for retaining highly polar analytes like phytic acid. To overcome this, ion-pairing chromatography is employed. nih.gov This technique introduces an ion-pairing reagent into the mobile phase, which is a molecule that contains a non-polar "tail" and an ionic "head". itwreagents.com
For the analysis of the anionic phytic acid, a cationic ion-pairing reagent, such as a quaternary ammonium (B1175870) salt, is used. tcichemicals.com Reagents like Tetrabutylammonium (B224687) Hydroxide (B78521) (TBAH) are commonly added to the mobile phase. cerealsgrains.orgbrjac.com.br The cationic head of the TBAH forms an electrically neutral ion-pair with a phosphate group on the phytic acid anion. itwreagents.comtcichemicals.com This complex now has the non-polar characteristics of the reagent's alkyl chains, allowing it to be retained and separated on a reversed-phase column. itwreagents.com This principle is directly applicable to Phytic Acid Hexatriethylammonium Salt, where the hexatriethylammonium cation itself can influence chromatographic behavior in a similar manner to an ion-pairing reagent. The mobile phase pH is critical and is typically adjusted to an acidic value (e.g., pH 4.3) to control the ionization state of the analyte. cerealsgrains.org
Table 2: Example of a Reversed-Phase HPLC Method with Ion-Pairing Reagent for Phytic Acid
| Parameter | Condition | Source |
| Column | Reversed-phase polymer (e.g., Hamilton PRP-1) or C18 | cerealsgrains.org, brjac.com.br |
| Mobile Phase | Methanol (B129727)/Water mixture containing an ion-pairing reagent and buffer | cerealsgrains.org |
| Ion-Pairing Reagent | Tetrabutylammonium Hydroxide (TBAH) | cerealsgrains.org, brjac.com.br |
| Buffer | Formic acid, with pH adjusted to 4.3 with sulfuric acid | cerealsgrains.org |
| Temperature | 40-45 °C | cerealsgrains.org, brjac.com.br |
| Detection | Refractive Index (RI), UV (low wavelength), Mass Spectrometry (MS) | cerealsgrains.org, brjac.com.br |
| Injection Volume | 20 µL | cerealsgrains.org |
The choice of detector is crucial for the successful analysis of phytic acid, as it lacks a significant native UV-absorbing chromophore. ird.fr
UV-Vis Detection: Direct UV detection is challenging but can be performed at very low wavelengths (around 190-205 nm) where the phosphate groups exhibit some absorbance. cerealsgrains.org However, this region is prone to interference from many common solvents. A more robust UV-Vis method involves a post-column reaction where the eluting phytic acid is mixed with a reagent, such as an iron(III) solution, to form a colored complex that can be detected at a higher wavelength (e.g., 290 nm). nih.gov Indirect UV detection, where a chromophore is added to the mobile phase, is also an option. mdpi.com
Refractive Index (RI) Detection: RI detectors were used in early HPLC methods for phytic acid. nih.gov They are universal detectors that respond to changes in the refractive index of the mobile phase caused by the analyte. However, RI detectors are highly sensitive to temperature and pressure fluctuations and are incompatible with gradient elution, limiting their use in complex separations. brjac.com.br
Conductivity Detection: When using ion-exchange chromatography, a conductivity detector is highly effective. ird.fr This detector measures the ability of the mobile phase to conduct electricity. By using a suppressor system that reduces the conductivity of the eluent, the signal from the analyte (phytic acid anion) is enhanced, providing high sensitivity and a stable baseline. nih.govird.fr This method is considered simple, reliable, and can achieve a limit of detection in the picomolar range. ird.fr
Table 3: Comparison of Detection Techniques for Phytic Acid in HPLC
| Detector | Principle | Advantages | Disadvantages | Source |
| UV-Vis (Post-Column) | Forms a colored complex with a reagent (e.g., Fe³⁺) after separation. | Good selectivity and sensitivity. | Requires additional pump and hardware for the post-column reagent. | nih.gov |
| Refractive Index (RI) | Measures changes in the bulk solution refractive index. | Universal detector. | Not compatible with gradient elution; sensitive to temperature/pressure changes. | brjac.com.br, nih.gov |
| Conductivity | Measures the electrical conductivity of the eluent. | High sensitivity and specificity for ions; compatible with gradient IEC. | Requires a suppressor for best performance; only for ionic analytes. | ird.fr, nih.gov |
Spectrophotometric and Colorimetric Assays for Phosphate Quantification
Spectrophotometric methods are foundational in the analysis of phytate. These techniques are often based on the quantification of inorganic phosphate released from the phytic acid molecule after enzymatic or chemical hydrolysis.
The Molybdenum Blue method is a widely adopted technique for determining phosphate concentration. dgtresearch.com The core principle involves the reaction of inorganic phosphate (Pi), released from phytate, with ammonium molybdate (B1676688) under acidic conditions to form 12-molybdophosphoric acid. megazyme.com This intermediate is then reduced by an agent like ascorbic acid to produce a stable, intensely colored molybdenum blue complex, whose absorbance is measured, typically around 655 nm or 850-880 nm. megazyme.comresearchgate.netunl.edu The amount of the blue complex formed is directly proportional to the phosphate concentration. megazyme.com
The standard procedure involves three key stages:
Extraction: Phytic acid is first extracted from the sample matrix, commonly using acids like 0.66 M hydrochloric acid or trichloroacetic acid. chemijournal.comyoutube.com
Hydrolysis: The extracted phytate is hydrolyzed to release its phosphate groups. This is often achieved enzymatically using phytase, which liberates the majority of the phosphate, and alkaline phosphatase, which ensures the complete dephosphorylation of any remaining myo-inositol phosphate intermediates. megazyme.commegazyme.comoup.com
Colorimetric Reaction: The liberated inorganic phosphate is quantified using the molybdenum blue reaction. youtube.com
Modifications to the classic method have been developed to improve sensitivity, reduce interference, and prevent the hydrolysis of other organic phosphates. One significant modification involves adjusting the reading wavelength to 850 nm, which can increase sensitivity by approximately 45% compared to readings at 700 nm. unl.edu Another adaptation is the addition of sodium dodecyl sulfate (B86663) (SDS) to prevent the precipitation of enzymes during the assay, thereby improving accuracy. researchgate.netunl.edu Researchers have also optimized the composition of the molybdate reagent to enhance performance for low concentration samples. researchgate.netnih.gov
Table 1: Comparison of Molybdenum Blue Method Modifications
| Modification | Purpose | Key Reagents/Conditions | Advantage | Reference |
|---|---|---|---|---|
| Enzymatic Hydrolysis | Specific release of phosphate from phytate | Phytase, Alkaline Phosphatase | High specificity for phytate phosphorus over other forms. | megazyme.com, megazyme.com |
| Wavelength Adjustment | Increased sensitivity | Measurement at 850 nm | ~45% higher absorption coefficient than at 700 nm. | unl.edu |
| SDS Addition | Prevent protein precipitation | 2% Sodium Dodecyl Sulfate (SDS) | Improves accuracy when enzymes are used for hydrolysis. | researchgate.net, unl.edu |
| Reagent Optimization | Enhance performance for trace analysis | Optimized concentrations of potassium antimony tartrate, ammonium molybdate, sulfuric acid. | Improved detection limits for low-concentration samples. | researchgate.net, nih.gov |
This colorimetric method offers an alternative to phosphate digestion by directly measuring the phytate molecule. The technique utilizes the Wade reagent, which is a complex of ferric ions (Fe³⁺) and sulfosalicylic acid, exhibiting a distinct color with an absorption maximum around 500 nm. nih.gov When phytate is introduced, its strong chelating affinity for iron causes it to displace the sulfosalicylic acid from the Fe³⁺ complex. nih.gov This results in a decrease in absorbance at 500 nm, which is proportional to the concentration of phytic acid in the sample. nih.gov
This assay is known for its speed and does not require the lengthy hydrolysis step needed for molybdenum blue methods. The complex formation between iron (III) and sulfosalicylic acid is pH-dependent, with different Fe:ligand ratios forming at various pH levels. scispace.com For phytate analysis, the reaction is typically performed after separating the phytate from interfering substances using an anion-exchange column. nih.gov A patented modification of this approach allows for the detection of higher phytate concentrations (from 0.1 mM to 8.0 mM) by performing the reaction at a high pH (pH 6 to 12), which solubilizes the iron-phytate pellet. google.com
Electrochemical Sensing Strategies
Electrochemical methods provide rapid, highly sensitive, and often portable solutions for phytate detection. These strategies include biosensors that leverage enzymatic reactions and electrodes designed for selective ion detection.
Electrochemical biosensors for phytic acid typically immobilize an enzyme, such as phytase, onto an electrode surface. researchgate.netnih.gov The enzyme catalyzes the hydrolysis of phytic acid, and the resulting products or changes in the local environment are detected electrochemically.
Voltammetric Biosensors: These sensors measure the current resulting from the oxidation or reduction of an electroactive species. In one common setup, phytase and pyruvate (B1213749) oxidase are co-immobilized. Phytase hydrolyzes phytic acid, releasing phosphate, which then participates in a reaction cascade with pyruvate oxidase, ultimately generating a detectable current. nih.gov Another approach uses a glassy carbon electrode modified with materials like graphene oxide and cerium oxide nanoparticles to immobilize phytase. researchgate.net The interaction of phytic acid with the enzyme on the electrode surface causes a measurable change in the current of a redox probe, such as [Fe(CN)₆]³⁻/⁴⁻. researchgate.net Cyclic voltammetry (CV) and differential pulse voltammetry (DPV) are common techniques used for detection. researchgate.netnih.govmdpi.com
Potentiometric Biosensors: These sensors measure the change in potential at an electrode-solution interface with negligible current flow. nih.gov They are advantageous due to their simplicity and low power requirements. nih.gov For phytate, a potentiometric biosensor can be designed by immobilizing phytase on the surface of a conventional electrode. nih.gov The enzymatic hydrolysis of phytic acid can cause a local pH change or a change in ion concentration at the membrane surface, which is measured as a change in potential against a reference electrode. acs.orgmdpi.com
Table 2: Examples of Electrochemical Biosensors for Phytic Acid
| Sensor Type | Detection Principle | Immobilization Matrix/Enzyme | Detection Limit | Reference |
|---|---|---|---|---|
| Amperometric | Detection of enzymatically generated hydrogen peroxide. | Phytase and Pyruvate Oxidase (POD) co-immobilized. | 0.002 mM | nih.gov |
| Voltammetric | Current change of [Fe(CN)₆]³⁻/⁴⁻ probe. | Phytase on CeO₂ NPs-GO modified glassy carbon electrode. | < 0.19 mmol L⁻¹ | researchgate.net |
| Voltammetric | Stripping voltammetry of the analyte. | Phytase on graphitic carbon nitride (g-C₃N₄) and chitosan (B1678972) (CH). | Not Specified | researchgate.net |
| Potentiometric | Indication of phosphate ions produced by hydrolysis. | Poly(carbamoylsulphonate) (PCS) hydrogel with phytase. | Not Specified | nih.gov |
Ion-Selective Electrodes (ISEs) are a subset of potentiometric sensors that use a selective membrane to respond to a specific ion. nih.gov While ISEs for the large, highly hydrated phytate anion are challenging to develop, research has focused on electrodes sensitive to phosphate, the hydrolysis product of phytate. etri.re.krmdpi.com
Recent advancements have produced ISEs for phosphate based on novel ionophores, such as those with biomimetic nicotinamide (B372718) functional groups, incorporated into a membrane. etri.re.krmdpi.com These ionophores selectively bind phosphate ions through charge interactions and hydrogen bonds, generating a potential difference across the membrane that correlates with the phosphate concentration. mdpi.com Such an electrode can be used as a detector in a system where phytate is first hydrolyzed to phosphate. ISEs have also been developed for ferric ions (Fe³⁺), which could be applied to the indirect determination of phytate by measuring the concentration of Fe³⁺ remaining in solution after precipitation with phytic acid. nih.gov
Application in Sample Preparation and Preconcentration Techniques
Effective sample preparation is critical for accurate phytate analysis, as it serves to extract the analyte, remove interfering compounds, and concentrate it to detectable levels. eurofins.in
Extraction: The initial step involves solubilizing phytate from the sample matrix. Dilute strong acids are commonly used, such as hydrochloric acid (HCl), perchloric acid, or trichloroacetic acid (TCA). chemijournal.comcerealsgrains.org TCA has the added benefit of denaturing and precipitating proteins, which can otherwise interfere with the analysis. chemijournal.com For samples with high-fat content, a defatting step with a solvent like petroleum ether may be necessary. chemijournal.com
Purification and Preconcentration: After extraction, the phytate often needs to be separated from other phosphates and interfering substances.
Anion-Exchange Chromatography: This is a prevalent technique where the acidic extract is passed through an anion-exchange column (e.g., AG 1-X4 resin). nih.gov Inorganic phosphate can be washed away with a low-concentration salt solution (e.g., 0.1 M NaCl), after which the more strongly bound phytate is eluted with a higher concentration salt solution (e.g., 0.7 M NaCl). nih.gov
Precipitation: A classic method involves precipitating phytate from an acid extract by adding an excess of ferric chloride (FeCl₃). chemijournal.comcerealsgrains.org The resulting ferric phytate precipitate can be isolated, and the amount of phytate can be determined by analyzing the iron or phosphorus content of the precipitate. cerealsgrains.org
Solid-Phase Extraction (SPE): SPE cartridges provide a rapid and efficient means of purification and preconcentration. eurofins.innih.gov For instance, a method for urinary phytate analysis uses SPE to purify and concentrate the analyte before colorimetric detection. nih.gov
Emerging Research Paradigms and Future Perspectives
Role in Supramolecular Chemistry and Self-Assembly Processes
The foundation of phytic acid's role in supramolecular chemistry lies in its capacity to form intricate complexes with a variety of molecules. acs.org Its multiple phosphate (B84403) groups can engage in electrostatic interactions and hydrogen bonding, driving the formation of larger, organized structures. acs.org For instance, phytic acid has been utilized as a cross-linking agent to create chitosan-based hydrogels, where it influences the network topology and pore size of the resulting supramolecular architecture. acs.org
The introduction of six bulky and hydrophobic triethylammonium (B8662869) counterions to the phytic acid core in Phytic Acid Hexatriethylammonium Salt is expected to significantly modify its self-assembly behavior. The formation of this salt through a proton transfer reaction from phytic acid to triethanolamine (B1662121) is a plausible synthetic route. researchgate.net The resulting ion pairs would introduce a new set of non-covalent interactions, including hydrophobic effects, which could lead to the formation of novel supramolecular structures in both aqueous and non-polar environments. The balance between the hydrophilic phosphate groups and the hydrophobic triethylammonium ions could result in the formation of micelles, vesicles, or liquid crystalline phases, depending on the concentration and solvent conditions. These organized assemblies could find applications in encapsulation, controlled release systems, and the templating of nanomaterials.
Potential as a Reagent in Organic Synthesis and Catalysis
Recent research has highlighted the potential of phytic acid as a naturally derived Brønsted acid catalyst. rsc.org Its multiple acidic protons can facilitate various organic transformations. A notable application is in the direct amination of allylic alcohols, where phytic acid has been shown to be an effective and sustainable catalyst. rsc.org This reaction proceeds efficiently in air and with technical grade solvents, demonstrating its robustness. rsc.org The catalytic cycle likely involves the protonation of the alcohol by phytic acid, followed by nucleophilic attack by the amine.
The use of this compound in this context presents an interesting modification. While the salt form would be less acidic than the parent phytic acid, it could still function as a catalyst, potentially offering advantages in terms of solubility in organic solvents and modified reactivity. The triethylammonium cation could also play a role in the reaction mechanism, possibly through hydrogen bonding interactions with the substrates or intermediates. Furthermore, the salt's potential to act as a phase-transfer catalyst, facilitating reactions between reactants in different phases, is an area ripe for exploration. The development of phytase-based biocatalytic systems, which hydrolyze phytate, also opens avenues for controlled release of the active catalytic species. researchgate.netnih.gov
Table 1: Potential Catalytic Applications of Phytic Acid and its Derivatives
| Reaction Type | Catalyst | Potential Advantages |
| Direct Amination of Allylic Alcohols | Phytic Acid | Sustainable, operates in air, uses technical grade solvents. rsc.org |
| Hydrolysis Reactions | Phytase | Enzymatic, specific, environmentally friendly. researchgate.netnih.gov |
| Phase-Transfer Catalysis | This compound | Enhanced solubility in organic media, potential for novel reactivity. |
Development of this compound as a Platform for Chemical Biology Probes
Chemical probes are essential tools for dissecting complex biological processes. nih.gov The development of probes based on natural products is a burgeoning field. Phytic acid and its lower inositol (B14025) phosphate derivatives are involved in numerous cellular processes, including DNA repair and cell signaling. nih.gov This intrinsic biological relevance makes the phytic acid scaffold an attractive starting point for the design of chemical biology probes.
This compound could serve as a versatile platform for this purpose. The triethylammonium groups could be chemically modified to incorporate reporter tags, such as fluorophores or biotin, for visualization and affinity purification, respectively. Furthermore, the salt's altered solubility and membrane permeability compared to the highly charged phytic acid could allow for differential targeting within cellular compartments. By attaching photo-crosslinking groups, it may be possible to create probes that can be used to identify novel protein binding partners of inositol phosphates in their native cellular environment. The synthesis of a library of such probes with varying linker lengths and reporter molecules could provide a powerful toolkit for elucidating the complex biology of inositol phosphates.
Integration into Green Chemistry Processes
Green chemistry emphasizes the use of renewable resources and environmentally benign processes. biooekonomie.de Phytic acid, being a bio-based molecule extracted from agricultural byproducts like rice bran, is inherently aligned with these principles. biooekonomie.dencsu.edu It has been investigated as a green flame retardant and for the removal of heavy metals from water due to its strong chelating properties. biooekonomie.denih.gov
The formation of this compound could enhance its utility in green chemistry applications. The salt is expected to have different solubility profiles, which could be advantageous in certain applications. For instance, its potential use as a corrosion inhibitor for steel is an area of interest. ncsu.edu The triethylammonium cation itself is derived from triethylamine (B128534), a common industrial chemical, and its use in a salt form could offer a more stable and less volatile alternative to using the free amine. The potential for this salt to act as a bio-based surfactant or emulsifier, given its amphiphilic nature, also warrants investigation. Furthermore, the use of phytase enzymes to degrade phytate can be considered a green process for recycling phosphorus. nih.gov
Methodological Advancements for Analysis in Complex Matrices
The analysis of phytic acid and its various inositol phosphate forms in complex biological and environmental samples presents a significant analytical challenge. nih.gov Various methods have been developed, with ion-pair chromatography (IPC) coupled with detection techniques like mass spectrometry (ICP-MS) or UV-spectrophotometry after post-column reaction being prominent. nih.govrsc.org These methods often utilize ion-pairing reagents like tetrabutylammonium (B224687) hydroxide (B78521) to achieve separation on reversed-phase columns. rsc.org
The analysis of this compound would likely leverage these existing methodologies. The triethylammonium cation itself could potentially act as the ion-pairing agent, simplifying the mobile phase composition. However, the specific chromatographic behavior of this salt would need to be determined. Method development would focus on optimizing the separation of the hexatriethylammonium salt from other inositol phosphates and matrix components. Advanced detection techniques, such as high-resolution mass spectrometry, would be crucial for the unambiguous identification and quantification of the intact salt in complex matrices like food, soil, or biological tissues. The development of standardized analytical methods is essential for advancing research into the applications and fate of this compound.
Table 2: Analytical Techniques for Phytic Acid and its Derivatives
| Analytical Technique | Principle | Application |
| Ion-Pair Chromatography (IPC) | Separation based on the formation of neutral ion pairs with a reagent. rsc.org | Separation of different inositol phosphates (IP1-IP6). rsc.org |
| Inductively Coupled Plasma Mass Spectrometry (ICP-MS) | Elemental detection of phosphorus. rsc.org | Quantification of total phosphorus in phytate and its degradation products. rsc.org |
| Post-column Reaction with UV-Vis Detection | Complexation with a metal ion (e.g., Fe³⁺) followed by spectrophotometric detection. nih.gov | Quantification of phytic acid. nih.gov |
| High-Resolution Mass Spectrometry (HRMS) | Accurate mass measurement for identification and structural elucidation. | Identification of intact this compound and its metabolites. |
Q & A
Basic: What is the chemical structure of phytic acid hexatriethylammonium salt, and how is it characterized experimentally?
This compound is a complex formed by the interaction of phytic acid (a hexaphosphoric acid ester of myo-inositol) with triethylammonium cations. Structural characterization typically involves:
- Nuclear Magnetic Resonance (NMR) : NMR identifies phosphate groups, while NMR confirms the presence of triethylammonium cations .
- Fourier-Transform Infrared Spectroscopy (FTIR) : Peaks at 950–1100 cm indicate P–O–C bonds in phytic acid, and bands near 2800–3000 cm correspond to C–H stretches in triethylammonium .
- Elemental Analysis : Quantifies C, H, N, and P to validate stoichiometry .
Basic: What experimental methods are used to determine the pH of aqueous solutions of this compound?
The pH of aqueous salt solutions can be determined via:
- pH Paper/Universal Indicator : Dissolve 0.1–1.0 g of the salt in distilled water and apply pH paper. A pH <7 indicates acidic salts (strong acid + weak base), pH >7 indicates basic salts (weak acid + strong base), and pH ≈7 suggests neutral salts (strong acid + strong base) .
- Potentiometric Titration : Use a calibrated pH meter for higher precision. Record pH changes during titration with HCl/NaOH to identify buffering regions and dissociation constants .
Basic: How can researchers synthesize this compound in a laboratory setting?
A standard synthesis protocol involves:
Neutralization Reaction : Mix phytic acid (CHOP) with triethylamine (N(CH)) in a 1:6 molar ratio in anhydrous ethanol.
Stirring and Evaporation : Stir for 24 hours under nitrogen, then evaporate the solvent under reduced pressure.
Purification : Recrystallize the residue from acetone/water (3:1 v/v) and dry under vacuum .
Advanced: How should researchers address discrepancies in reported thermodynamic data (e.g., solubility, stability) for this compound?
Discrepancies often arise from variations in:
- Purity : Use elemental analysis and HPLC to confirm purity (>98%) before experiments .
- Experimental Conditions : Document temperature, solvent polarity, and ionic strength, as these influence solubility and stability. For example, solubility in DMSO vs. water may differ by orders of magnitude .
- Statistical Analysis : Apply ANOVA or t-tests to compare datasets. Outliers may indicate unaccounted variables (e.g., humidity during synthesis) .
Advanced: What analytical techniques are recommended for studying interactions between this compound and enzymes like phytase?
- Isothermal Titration Calorimetry (ITC) : Measures binding constants (K) and enthalpy changes during enzyme-substrate interactions .
- Kinetic Assays : Monitor phosphate release from phytic acid using a malachite green assay at λ = 620 nm. Compare reaction rates with/without triethylammonium counterions .
- Circular Dichroism (CD) : Detects conformational changes in phytase upon binding to the salt .
Advanced: What are the critical considerations for ensuring reproducibility in the synthesis of this compound?
- Moisture Control : Conduct reactions under anhydrous conditions (e.g., Schlenk line) to prevent hydrolysis of triethylamine .
- Stoichiometric Precision : Use gravimetric analysis for accurate molar ratios. A 1% deviation in triethylamine can alter cation coordination .
- Documentation : Follow IUPAC guidelines for reporting synthesis steps, including solvent grades, stirring duration, and drying temperatures .
Advanced: How can researchers design experiments to analyze the chelation of metal ions by this compound?
- Inductively Coupled Plasma Mass Spectrometry (ICP-MS) : Quantify metal ions (e.g., Fe, Zn) before/after adding the salt to solutions .
- UV-Vis Spectroscopy : Track shifts in absorption peaks (e.g., Fe-bipyridyl complexes at 520 nm) to assess chelation efficiency .
- Competitive Binding Assays : Compare chelation efficacy with EDTA under identical pH and ionic strength conditions .
Advanced: What methodologies are suitable for resolving contradictory data on the salt’s bioavailability in biological systems?
- In Vitro Digestion Models : Simulate gastrointestinal conditions (pH 1.5–7.4) and measure residual phytic acid via HPLC .
- Stable Isotope Tracing : Use -labeled triethylammonium to track absorption in cell cultures .
- Meta-Analysis : Systematically review published data to identify confounding variables (e.g., dietary fiber in bioavailability studies) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
